N-(2,4-dichlorobenzyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-4-1-10(13(16)7-11)8-17-14(19)9-2-5-12(6-3-9)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCAIIHJMKPJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl analog (logP ~3.5) is more lipophilic than the nitro derivative (logP ~2.8), which may influence blood-brain barrier penetration .
Variations in the Benzylamine Moiety
Key Observations :
- Synthetic Accessibility: Mechanosynthesis of the diphenylethyl analog demonstrates greener chemistry approaches compared to traditional solvent-based methods .
Heterocyclic and Hybrid Derivatives
Key Observations :
- Enzyme Inhibition : Sulfamoyl-thiazole derivatives exhibit superior enzyme inhibitory activity compared to the parent benzamide, likely due to additional hydrogen bonding via the sulfamoyl group .
- Therapeutic Applications: Hybridization with pyrimidine (e.g., CCR4 antagonists) or alkylamino chains expands pharmacological utility beyond the parent compound’s scope .
Q & A
Q. What is the optimal synthetic route for N-(2,4-dichlorobenzyl)-4-nitrobenzamide?
Methodological Answer: The compound is synthesized via a coupling reaction between 4-nitrobenzoic acid (12.0 mmol) and 2,4-dichlorobenzylamine (13.2 mmol) using HATU as a coupling agent in anhydrous DMF, with diisopropylethylamine (DIPEA) as a base. Key steps include:
- Reaction Conditions: Stirring at 22°C for 18 hours under nitrogen.
- Workup: Dilution with ethyl acetate, sequential washes with sodium bicarbonate, citric acid, and brine.
- Purification: Recrystallization from ethanol yields pale-yellow needles with 95.6% efficiency.
Reference: Detailed synthetic protocol and characterization data are provided in .
Q. Which spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm proton environments (e.g., aromatic protons at δ 8.37–8.11 ppm) and carbon assignments (e.g., carbonyl at δ 165.32 ppm).
- LC/MS: Validates molecular weight (exact mass 323.00 [M-H]-; observed 323.02).
Reference: Full spectral data and interpretation are available in .
Q. What biological activities are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Antitumor Potential: Chlorobenzyl and nitro groups in analogs like N-(3-chlorophenethyl)-4-nitrobenzamide show cytotoxicity via DNA intercalation or enzyme inhibition .
- Neurotropic Activity: Similar compounds act as neurokinin-2 antagonists, suggesting possible CNS applications .
- Experimental Validation: Recommended assays include MTT for cytotoxicity and electrophysiology for ion channel modulation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related benzamide derivatives?
Methodological Answer:
- Comparative Studies: Use standardized in vitro assays (e.g., MIC for antimicrobial activity) to test this compound alongside analogs like N-(4-chlorobenzyl)-4-nitrobenzamide .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify functional groups (e.g., replacing nitro with amino) to isolate contributions to activity .
- Data Normalization: Control for variables like solvent purity, cell line selection, and assay sensitivity.
Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzymatic Assays: Use TR-FRET-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations ranging from 1–100 μM.
- Selectivity Screening: Test against a kinase panel (e.g., EGFR, VEGFR2) to identify targets.
- Structural Insights: Perform molecular docking using crystal structures of kinase domains (e.g., PDB ID 1M17) to predict binding modes .
Q. What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID 3IAI), focusing on nitro group hydrogen bonding and chlorobenzyl hydrophobic contacts .
- QM/MM Simulations: Calculate binding energies and electron density maps for reactive intermediates.
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).
Q. How to optimize reaction conditions for scalable synthesis without compromising yield?
Methodological Answer:
- Solvent Screening: Compare DMF (high polarity) with THF (lower boiling point) to reduce purification complexity.
- Catalyst Efficiency: Test HATU vs. EDCI/HOBt for cost-effectiveness and byproduct formation.
- Temperature Gradients: Evaluate yields at 22°C (room temperature) vs. 40°C (accelerated reaction).
Reference: Initial conditions from serve as a baseline for optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
